An In-depth Technical Guide to 6-(2-Hydroxyphenyl)nicotinic Acid: Physicochemical Properties and Synthetic Strategies
An In-depth Technical Guide to 6-(2-Hydroxyphenyl)nicotinic Acid: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Hydroxyphenyl)nicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring linked to a phenolic group, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, offering valuable insights for researchers in the field.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to ascertain its precise structure and identity.
Molecular Structure:
Chemical Structure of 6-(2-Hydroxyphenyl)nicotinic acid
| Identifier | Value |
| IUPAC Name | 6-(2-Hydroxyphenyl)pyridine-3-carboxylic acid |
| CAS Number | 31676-66-1 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
It is important to note a discrepancy in some databases which incorrectly list the molecular formula as C₁₂H₈ClNO₂ for the given CAS number. The correct formula, based on the compound's name and structure, is C₁₂H₉NO₃.
Synthesis Strategies
The synthesis of 6-(2-Hydroxyphenyl)nicotinic acid can be approached through several modern organic chemistry reactions. A prevalent and effective method involves the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
Experimental Protocol: Suzuki-Miyaura Coupling and Subsequent Hydrolysis
This protocol outlines a general procedure for the synthesis, which may require optimization based on specific laboratory conditions and substrate batches.
Step 1: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: In a round-bottom flask, combine methyl 6-chloronicotinate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable ligand like triphenylphosphine (0.04 eq).
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Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃).
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Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product, methyl 6-(2-hydroxyphenyl)nicotinate, by column chromatography on silica gel.
Step 2: Ester Hydrolysis
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Reaction Setup: Dissolve the purified methyl 6-(2-hydroxyphenyl)nicotinate from Step 1 in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
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Hydrolysis: Add an aqueous solution of a base (e.g., LiOH or NaOH) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
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Acidification: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(2-hydroxyphenyl)nicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-(2-hydroxyphenyl)nicotinic acid is not extensively available in the public domain, we can infer some properties based on its structural similarity to nicotinic acid and other substituted pyridines.
| Property | Predicted/Inferred Value | Rationale/Reference Compound Data |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >200 °C | Nicotinic acid has a melting point of 237 °C[1]. The additional phenyl and hydroxyl groups may influence crystal packing and melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF, and in aqueous base. | Nicotinic acid is soluble in water (18 g/L)[1]. The hydrophobic phenyl group in the target molecule is expected to decrease aqueous solubility. |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the pyridine nitrogen (around 2-3). | Nicotinic acid has pKa values of 2.0 and 4.85[1]. The electronic effects of the 2-hydroxyphenyl substituent may slightly alter these values. |
Experimental Determination of Physicochemical Properties:
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Melting Point: Determined using a standard melting point apparatus.
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Solubility: Can be determined by the shake-flask method in various solvents (water, ethanol, DMSO, etc.) followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.
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pKa: Determined by potentiometric titration or UV-spectrophotometric methods.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts will be influenced by the electronic nature of the substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift (around 165-175 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
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A sharp O-H stretch from the phenolic group (around 3200-3600 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
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C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for 6-(2-Hydroxyphenyl)nicotinic acid (C₁₂H₉NO₃) would be at an m/z of 215.06.
Potential Biological and Pharmacological Relevance
While specific biological activity data for 6-(2-hydroxyphenyl)nicotinic acid is limited, the broader class of nicotinic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
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Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]
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Antibacterial and Antifungal Activity: The nicotinic acid scaffold has been utilized in the synthesis of compounds with significant antimicrobial effects.[3][4]
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Cardiovascular Effects: Nicotinic acid itself is a well-known lipid-lowering agent used in the treatment of hyperlipidemia.[1]
The presence of the 2-hydroxyphenyl substituent on the nicotinic acid core of the target molecule could modulate its biological activity and selectivity towards various targets. Further research is warranted to explore the specific pharmacological profile of this compound.
